Estrone-2,4,16,16-d4
Overview
Description
Molecular Structure Analysis The molecular structure of estrone derivatives, including "Estrone-2,4,16,16-d4," is critical for their biological function and interaction. The modifications at specific positions, such as the C-16 derivatives, play a significant role in their inhibitory potency and interaction with biological targets. These structural modifications are key to understanding their mechanism of action and potential applications in medicinal chemistry (Poirier et al., 2006).
Chemical Reactions and Properties Estrone derivatives undergo various chemical reactions, such as the stereoselective heterocyclization to novel ring d-fused arylpyrazolines, demonstrating the versatility and reactivity of the estrone framework. These reactions not only expand the chemical diversity of estrone derivatives but also highlight their potential for generating novel compounds with unique biological activities (Mótyán et al., 2019).
Physical Properties Analysis The synthesis and isotopic labeling of estrone derivatives, such as the creation of [16,16,17α‐2H3] estradiol and [14α,15,15–2H3] estrone, are crucial for their application in analytical methods, especially for mass spectral quantitation. These processes underline the importance of physical properties, including isotopic purity, in the precise quantification and study of hormones (Massey & Tökés, 1981).
Chemical Properties Analysis The chemical properties of estrone derivatives, such as their ability to undergo cycloaddition reactions, cyclizations, and metathesis, are foundational to their synthesis and functionalization. These reactions enable the construction of complex structures and are pivotal in the development of estrone-based compounds with potential therapeutic applications (Herrmann et al., 2008).
Scientific Research Applications
Estrone in food, such as dairy products, has been linked to obesity due to its potential for high free hormone intake and tissue deposition (Remesar et al., 1999). Another study confirms the presence of estrone in various dairy products and its potential role in promoting growth (García-Peláez et al., 2004).
Estrone-16-C14, a similar compound, was used in research to study metabolic processes in laying hens, leading to the formation of radioactive conversion products in their urine and feces (Ainsworth et al., 1962).
Estrone-imprinted polymer coating on magnetic nanoparticles has been utilized for the biochemical separation of estrone, showcasing its application in nanotechnology (Wang et al., 2009).
Estrone sulfate (E1S) has clinical applications in laboratory medicine, such as in breast cancer risk stratification, monitoring hormonal therapy responses, and studying the promotion of endometrial cancer proliferation (Rezvanpour & Don-Wauchope, 2017).
The compound has been used in environmental studies for monitoring estrone levels in water, indicating its significance in environmental chemistry (Li et al., 2004).
Human hepatic cytochrome P450 enzymes interact with estrone, forming metabolites linked to estrogen carcinogenesis in animals, highlighting its importance in biochemical and pharmacological research (Shou et al., 1997).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,7D2,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHEGUUPJUMQT-QSPUTOQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471456 | |
Record name | Estrone-2,4,16,16-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estrone-2,4,16,16-d4 | |
CAS RN |
53866-34-5 | |
Record name | Estrone-2,4,16,16-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estrone-2,4,16,16-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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